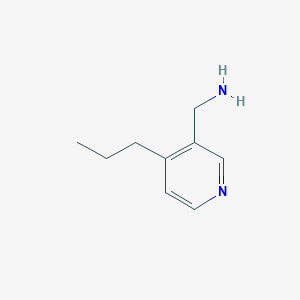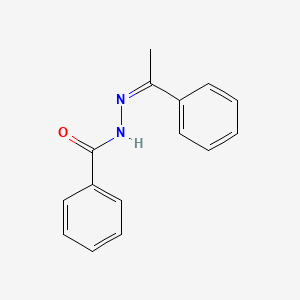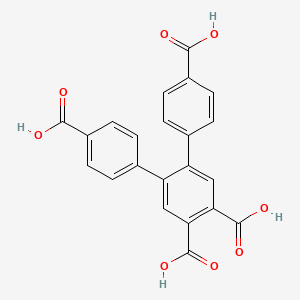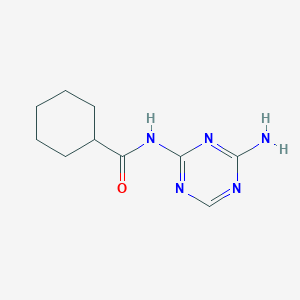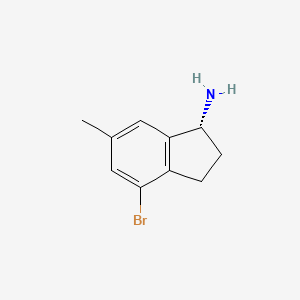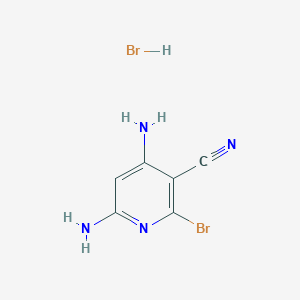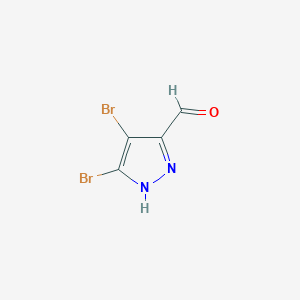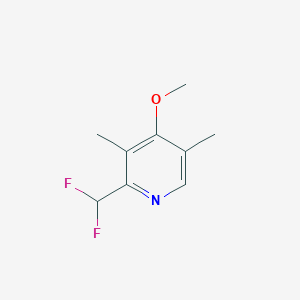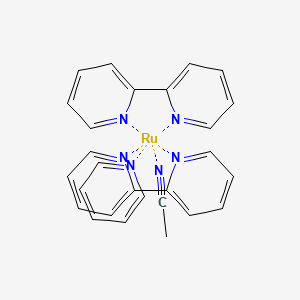
2-(6-Methylpyridin-3-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylpyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methyl group at the 6th position and an acetaldehyde group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine with an appropriate aldehyde precursor under controlled conditions. For example, the compound can be synthesized by the reaction of 6-methylpyridine with acetaldehyde in the presence of a catalyst such as sodium cyanide . The reaction is typically carried out in an organic solvent like toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques such as chromatography can ensure the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(6-Methylpyridin-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-(6-Methylpyridin-3-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
2-(6-Methylpyridin-3-yl)acetaldehyde has several scientific research applications:
作用机制
The mechanism of action of 2-(6-Methylpyridin-3-yl)acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, its antifibrotic activity may involve the inhibition of collagen synthesis and deposition, which are key processes in the development of fibrosis . The exact molecular pathways and targets involved are still under investigation.
相似化合物的比较
Similar Compounds
2-(6-Methylpyridin-3-yl)acetic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.
2-(6-Methylpyridin-3-yl)ethanol: This compound has an alcohol group instead of an aldehyde group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyridine ring and exhibit various biological activities.
Uniqueness
2-(6-Methylpyridin-3-yl)acetaldehyde is unique due to its specific functional groups and their positions on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its potential biological activities also make it a compound of interest for further research and development.
属性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,5-6H,4H2,1H3 |
InChI 键 |
JPBCUOLFACKYIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


copper](/img/structure/B13133436.png)

![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

